Cas no 1805276-02-1 (4-Chloro-2-(chloromethyl)-3-(difluoromethyl)pyridine-6-methanol)

4-Chloro-2-(chloromethyl)-3-(difluoromethyl)pyridine-6-methanol Chemical and Physical Properties
Names and Identifiers
-
- 4-Chloro-2-(chloromethyl)-3-(difluoromethyl)pyridine-6-methanol
-
- Inchi: 1S/C8H7Cl2F2NO/c9-2-6-7(8(11)12)5(10)1-4(3-14)13-6/h1,8,14H,2-3H2
- InChI Key: RVKFOILJKXQTHP-UHFFFAOYSA-N
- SMILES: ClC1C=C(CO)N=C(CCl)C=1C(F)F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 185
- XLogP3: 1.7
- Topological Polar Surface Area: 33.1
4-Chloro-2-(chloromethyl)-3-(difluoromethyl)pyridine-6-methanol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029048102-1g |
4-Chloro-2-(chloromethyl)-3-(difluoromethyl)pyridine-6-methanol |
1805276-02-1 | 97% | 1g |
$1,534.70 | 2022-04-01 |
4-Chloro-2-(chloromethyl)-3-(difluoromethyl)pyridine-6-methanol Related Literature
-
Li Song,Hongsheng Yang,Chunlong Dai,Yukun Xiao,Xinqun Zhang,Yuyang Han,Congcong Bai,Bing Lu,Qianwen Liu,Yang Zhao,Zhipan Zhang,Liangti Qu Energy Environ. Sci., 2021,14, 3075-3085
-
Hong Xu,Ke Ni,Xiaokun Li,Guangzong Fang,Guohong Fan RSC Adv., 2017,7, 51403-51410
-
Xiao-Hui Guan,Liu Yang,Xin Guan,Guang-Sheng Wang RSC Adv., 2015,5, 36185-36191
-
C. J. Leggett,S. J. Teat,Z. Zhang,P. D. Dau,W. W. Lukens,S. M. Peterson,A. J. P. Cardenas,M. G. Warner,J. K. Gibson,L. Rao Chem. Sci., 2016,7, 2775-2786
-
Sebile Işık Büyükekşi,Abdurrahman Şengül,Seda Erdönmez,Ahmet Altındal,Efe Baturhan Orman,Ali Rıza Özkaya Dalton Trans., 2018,47, 2549-2560
Additional information on 4-Chloro-2-(chloromethyl)-3-(difluoromethyl)pyridine-6-methanol
Professional Introduction to 4-Chloro-2-(chloromethyl)-3-(difluoromethyl)pyridine-6-methanol (CAS No. 1805276-02-1)
4-Chloro-2-(chloromethyl)-3-(difluoromethyl)pyridine-6-methanol, identified by the CAS number 1805276-02-1, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, characterized by its unique structural features, including a pyridine core substituted with chloro, chloromethyl, difluoromethyl, and hydroxymethyl groups, exhibits promising potential in the development of novel therapeutic agents.
The< strong>pyridine moiety is a pivotal structural element in many bioactive molecules, contributing to their binding affinity and metabolic stability. In 4-Chloro-2-(chloromethyl)-3-(difluoromethyl)pyridine-6-methanol, the presence of multiple substituents not only enhances its chemical diversity but also opens up avenues for diverse biological activities. The< strong>chloro and< strong>chloromethyl groups introduce electrophilic centers, making the compound a valuable intermediate in synthetic chemistry. Meanwhile, the< strong>difluoromethyl group is known for its ability to modulate pharmacokinetic properties, improving solubility and metabolic stability of drug candidates.
In recent years, there has been a surge in research focused on developing small-molecule inhibitors targeting various disease pathways. The< strong>4-Chloro-2-(chloromethyl)-3-(difluoromethyl)pyridine-6-methanol structure provides a versatile scaffold for designing molecules that can interact with biological targets such as kinases, proteases, and transcription factors. Its unique substitution pattern allows for fine-tuning of physicochemical properties, which is crucial for optimizing drug-like characteristics.
One of the most compelling aspects of 4-Chloro-2-(chloromethyl)-3-(difluoromethyl)pyridine-6-methanol is its potential application in the synthesis of antiviral and anticancer agents. The< strong>difluoromethyl group, in particular, has been extensively studied for its ability to enhance binding affinity and reduce metabolic degradation. This feature makes it an attractive moiety for drug development against rapidly evolving pathogens such as viruses.
The< strong>chloromethyl group in the compound serves as a versatile handle for further functionalization, enabling the attachment of various pharmacophores through nucleophilic addition reactions. This reactivity allows chemists to explore diverse chemical space and identify novel lead compounds with enhanced therapeutic efficacy. Moreover, the< strong>hydroxymethyl group provides an additional site for derivatization, offering flexibility in designing molecules with tailored biological activities.
The synthesis of 4-Chloro-2-(chloromethyl)-3-(difluoromethyl)pyridine-6-methanol involves multi-step organic transformations that highlight the compound's synthetic utility. The process typically begins with the functionalization of a pyridine precursor, followed by sequential introduction of chloro, chloromethyl, and difluoromethyl groups. The final step often involves protecting or activating the hydroxymethyl group to facilitate further derivatization.
In academic research, 4-Chloro-2-(chloromethyl)-3-(difluoromethyl)pyridine-6-methanol has been employed as a key intermediate in the development of novel heterocyclic compounds. Its structural motif has inspired numerous synthetic strategies aimed at creating structurally diverse libraries for high-throughput screening. Such libraries are instrumental in identifying hit compounds that can be further optimized into lead candidates for drug development.
The pharmaceutical industry has shown considerable interest in leveraging the unique properties of 4-Chloro-2-(chloromethyl)-3-(difluoromethyl)pyridine-6-methanol. Researchers are exploring its potential as a building block for next-generation therapeutics targeting diseases such as cancer, inflammation, and infectious disorders. The compound's ability to undergo selective modifications while maintaining its core pharmacophoric features makes it an invaluable asset in medicinal chemistry.
The< strong>difluoromethyl-containing derivatives of this compound have been particularly studied for their improved pharmacokinetic profiles. Difluorinated molecules often exhibit enhanced lipophilicity and metabolic stability, which are critical factors in drug design. By incorporating this moiety into drug candidates derived from 4-Chloro-2-(chloromethyl)-3-(difluoromethyl)pyridine-6-methanol, researchers aim to develop drugs that are more resistant to enzymatic degradation and have longer half-lives.
The< strong>chloro-substituted pyridines have also been investigated for their role in modulating receptor interactions. Chlorinated aromatic systems are known to influence binding affinity by introducing hydrophobic interactions and electronic effects that can fine-tune receptor recognition. This makes< strong>4-Chloro-2-(chloromethyl)-3-(difluoromethyl)pyridine-6-methanola valuable scaffold for designing ligands with high specificity towards target proteins.
In conclusion, 4-Chloro-2-(chloromethyl)-3-(difluoromethyl)pyridine-6-methanol (CAS No. 1805276-02-1) represents a fascinating compound with significant potential in pharmaceutical research and drug development. Its unique structural features and versatile reactivity make it an indispensable tool for medicinal chemists seeking to design novel therapeutic agents with improved efficacy and pharmacokinetic properties.
1805276-02-1 (4-Chloro-2-(chloromethyl)-3-(difluoromethyl)pyridine-6-methanol) Related Products
- 1416438-89-5(7-Iodoquinoline-3-carboxylic acid)
- 2228128-75-2(2-amino-2-(5-bromo-3-methylfuran-2-yl)acetic acid)
- 2171935-17-2(4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanamidohexanoic acid)
- 1804271-08-6(6-Trifluoromethyl-1H-benzimidazole-5-sulfonyl chloride)
- 2228467-35-2(2-amino-3-(5-fluoropyridin-3-yl)-2-methylpropan-1-ol)
- 1207037-54-4(4-butoxy-N-[1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl]benzamide)
- 2172226-33-2(2-chloro-5-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanamidobenzoic acid)
- 1902939-04-1(2-methoxy-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide)
- 1336326-59-0((2R)-1-(3-fluoro-2-methylphenyl)propan-2-amine)
- 1965308-73-9(4,4-Dimethyl-pyrrolidine-2-carboxylic acid ethyl ester tosylate)




